2,5-Undecadienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Undecadienal is an organic compound with the molecular formula C11H18O. It is a polyunsaturated fatty aldehyde, characterized by the presence of two double bonds in its carbon chain. This compound is known for its potent odor and is often found in various natural sources, including certain fruits and vegetables .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Undecadienal typically involves the use of unsaturated fatty acids as starting materials. One common method is the oxidative cleavage of unsaturated fatty acids, which can be achieved using reagents such as ozone or potassium permanganate. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the selective formation of the desired aldehyde .
Industrial Production Methods
In industrial settings, this compound can be produced through the autoxidation of arachidonic acid. This process involves the exposure of arachidonic acid to oxygen, leading to the formation of various aldehydes, including this compound. The reaction is typically carried out in the presence of antioxidants to prevent further oxidation and degradation of the product .
Chemical Reactions Analysis
Types of Reactions
2,5-Undecadienal undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like Grignard reagents and organolithium compounds are commonly employed.
Major Products Formed
Oxidation: Formation of undecanoic acid.
Reduction: Formation of 2,5-Undecadienol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Undecadienal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a biomarker for the oxidative degradation of fatty acids in biological systems.
Medicine: It is studied for its potential antimicrobial and anti-inflammatory properties.
Industry: It is used as a flavoring agent in the food industry due to its strong odor
Mechanism of Action
The mechanism by which 2,5-Undecadienal exerts its effects involves its interaction with various molecular targets. In biological systems, it can react with proteins and nucleic acids, leading to the formation of adducts that can alter cellular functions. The pathways involved often include oxidative stress and inflammation, where this compound acts as a signaling molecule .
Comparison with Similar Compounds
Similar Compounds
2,4-Decadienal: Another polyunsaturated aldehyde with a similar structure but shorter carbon chain.
2,6-Nonadienal: A related compound with two double bonds and a nine-carbon chain.
2,4,7-Tridecatrienal: A polyunsaturated aldehyde with three double bonds and a thirteen-carbon chain
Uniqueness
2,5-Undecadienal is unique due to its specific double bond positions, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
91254-00-1 |
---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
(2E,5E)-undeca-2,5-dienal |
InChI |
InChI=1S/C11H18O/c1-2-3-4-5-6-7-8-9-10-11-12/h6-7,9-11H,2-5,8H2,1H3/b7-6+,10-9+ |
InChI Key |
XCXOPZBEPMNLSI-AVQMFFATSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C=O |
Canonical SMILES |
CCCCCC=CCC=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.